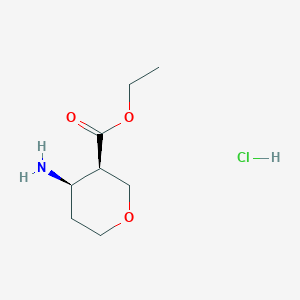

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl

Description

Chemical Nomenclature and Classification

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride operates under the Chemical Abstracts Service registry number 1398503-99-5, with the molecular formula C8H16ClNO3 and a molecular weight of 209.67 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature designates it as ethyl (3R,4R)-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, reflecting its stereochemical configuration. The Simplified Molecular Input Line Entry System representation appears as CCOC(=O)[C@H]1COCC[C@H]1N.Cl, indicating the spatial arrangement of atoms within the molecular structure.

Within the broader classification system of organic chemistry, this compound belongs to the category of heterocyclic compounds, specifically classified as a pyran derivative. The presence of both an amino group at the 4-position and a carboxylic acid ester group at the 3-position of the tetrahydropyran ring system establishes its classification as an amino acid derivative. The compound further falls under the subcategory of specialty materials and heterocyclic building blocks, as evidenced by commercial suppliers who categorize it within these specialized chemical families.

The stereochemical designation "cis" indicates the relative spatial orientation of the amino and carboxylate substituents on adjacent carbon atoms of the tetrahydropyran ring. This particular stereochemical arrangement influences the compound's reactivity patterns and biological interactions. The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for various synthetic applications and research purposes.

Historical Context and Research Significance

The development and characterization of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride emerged from the broader scientific pursuit of heterocyclic amino acid derivatives and their applications in pharmaceutical chemistry. Heterocyclic compounds containing nitrogen, oxygen, or sulfur atoms have historically occupied a central position in medicinal chemistry due to their prevalence in natural products and their significant biological activities. The specific interest in tetrahydropyran derivatives developed as researchers recognized their potential as conformationally constrained amino acid analogs.

Research into heterocyclic beta-amino acids has revealed their importance in various biological systems, with compounds such as homoproline, capreomycidine, tubulysine, and streptolidine serving as natural examples of this structural motif. The synthetic development of tetrahydropyran-based amino acid derivatives, including ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, represents an advancement in creating artificial analogs that can mimic or enhance the properties of these natural compounds.

The compound's significance in contemporary research stems from its utility as a building block for synthesizing highly constrained linear oligopeptides. The incorporation of such spiroheterocyclic alpha-amino carboxylic acid derivatives into peptide structures allows researchers to create molecules with restricted conformational flexibility, which proves valuable for studying structure-activity relationships and designing peptides with specific properties. This application has particular relevance in the development of pharmaceutical compounds where precise molecular geometry influences biological activity.

Furthermore, the compound's role in enantioselective synthesis has been documented in recent research efforts. Studies have demonstrated the use of related tetrahydropyran derivatives in tandem relay catalytic protocols for the enantioselective synthesis of alpha-amino acid derivatives. These methodological advances highlight the continuing evolution of synthetic chemistry and the important role that compounds like ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride play in advancing synthetic capabilities.

Scope of Academic Inquiry

The academic investigation of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride encompasses multiple interconnected research domains, reflecting the compound's versatility and potential applications. Primary research focuses on synthetic methodology development, where the compound serves as both a synthetic target and a building block for more complex molecular architectures. Researchers have explored various synthetic routes for its preparation, including condensation reactions involving ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions.

Chemical reactivity studies constitute another significant area of academic inquiry. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes it an attractive subject for mechanistic studies. These investigations contribute to a broader understanding of heterocyclic chemistry and provide insights into the reactivity patterns of related compounds. The presence of multiple functional groups within the molecule allows for selective modification strategies, enabling researchers to systematically explore structure-activity relationships.

Biological activity assessment represents a growing area of research interest. While the compound itself serves primarily as a synthetic intermediate, its incorporation into larger molecular frameworks has led to investigations of the resulting compounds' biological properties. Studies have explored the potential of tetrahydropyran-containing amino acid derivatives in various therapeutic contexts, including their use as components in biologically active peptides and their potential roles in medicinal chemistry applications.

The compound's utility in peptide chemistry has opened new avenues for research in chemical biology and drug discovery. Researchers investigate how the incorporation of such constrained amino acid derivatives affects peptide conformation, stability, and biological activity. These studies contribute to the development of peptide-based therapeutics and provide insights into the relationship between molecular structure and biological function.

Methodological research continues to expand the synthetic applications of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride. Recent advances in catalytic processes, including palladium-catalyzed reactions and isothiourea-catalyzed transformations, have demonstrated new approaches for utilizing this compound in complex synthetic sequences. These methodological developments not only enhance the practical utility of the compound but also contribute to the broader advancement of synthetic organic chemistry.

| Research Domain | Focus Area | Application |

|---|---|---|

| Synthetic Methodology | Building block synthesis | Complex molecular construction |

| Chemical Reactivity | Mechanistic studies | Understanding reaction patterns |

| Biological Activity | Therapeutic potential | Drug discovery applications |

| Peptide Chemistry | Constrained analogs | Structure-activity relationships |

| Catalytic Processes | Advanced synthesis | Methodological development |

Propriétés

IUPAC Name |

ethyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-5-11-4-3-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFPKAGNBJFMPP-UOERWJHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1COCC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Des Réactions Chimiques

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate, while reduction reactions might use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Applications

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has been identified as a valuable synthetic intermediate in the development of pharmaceutical compounds. Its structural features contribute to its function as a building block for various bioactive molecules.

Anticancer Properties

Research has indicated that compounds similar to ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, a related compound was shown to selectively inhibit CDK4 and CDK6, leading to potential applications in treating cancers characterized by abnormal cellular proliferation .

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Some derivatives have been studied for their ability to enhance AMPA receptor function, which is significant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Agricultural Applications

In addition to medicinal uses, ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has potential applications in agriculture, particularly as a precursor for agrochemicals.

Pesticide Development

The compound's structural characteristics make it suitable for synthesizing new pesticides or herbicides. Its derivatives may exhibit enhanced efficacy against specific pests or diseases affecting crops, contributing to sustainable agricultural practices .

Synthesis and Industrial Relevance

The synthesis of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride has been optimized for industrial applications, allowing for high-yield production under mild conditions. This efficiency is essential for its commercial viability in pharmaceutical and agricultural sectors .

Clinical Research on Anticancer Properties

A study involving a related compound demonstrated its effectiveness in inhibiting tumor growth in preclinical models of breast cancer. The compound's mechanism involved the selective inhibition of CDK4/6, providing a basis for further clinical development .

Agricultural Field Trials

Field trials have shown that formulations containing derivatives of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate exhibit improved resistance against common agricultural pests, leading to higher crop yields without the adverse effects associated with traditional pesticides .

Data Table: Summary of Applications

| Application Area | Specific Use | Examples/Case Studies |

|---|---|---|

| Medicinal | Anticancer Properties | Inhibition of CDK4/6 in breast cancer models |

| Neuroprotective Effects | AMPA receptor enhancement for Alzheimer's | |

| Agricultural | Pesticide Development | Improved efficacy against agricultural pests |

| Synthesis | Industrial Production | High-yield synthesis under mild conditions |

Mécanisme D'action

The mechanism of action of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Table 1: Key Structural and Functional Properties

Key Observations :

Complexity of Substituents: The target compound has a simpler structure compared to the pyrazole-substituted pyran derivative (C₁₉H₁₈N₄O₄), which includes additional cyano and phenyl groups. These substituents may enhance steric hindrance or π-π stacking interactions in the latter .

Amino Group Configuration: The cis configuration of the amino group in the target compound may favor intramolecular hydrogen bonding with the ester carbonyl, affecting its solubility and crystallinity. Similar hydrogen-bonding patterns are critical in defining crystal packing, as highlighted in graph-set analyses .

Salt vs. Free Base: The HCl salt form of the target compound likely improves water solubility compared to its free base, a common strategy for enhancing bioavailability in drug development.

Crystallographic and Computational Tools

- Programs like SHELXL and Mercury are widely used for refining crystal structures and visualizing hydrogen-bonding networks, respectively .

Activité Biologique

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it valuable for exploring new therapeutic avenues. This article delves into its biological activity, mechanisms of action, and applications based on diverse scientific sources.

Chemical Structure and Properties

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride features a tetrahydropyran ring with an amino group and an ethyl ester functional group. The molecular formula is , and its structural characteristics contribute to its reactivity and biological interactions.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Amino, Ethyl Ester |

| Ring Structure | Tetrahydropyran |

The biological activity of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride primarily involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biochemical responses, which are crucial for its therapeutic potential.

Applications in Research

- Medicinal Chemistry : The compound is being investigated for its ability to act as a precursor for synthesizing biologically active molecules. Its unique structure allows researchers to explore new pharmacophores.

- Enzyme Inhibition : Studies suggest that Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate can inhibit specific enzymes, potentially leading to therapeutic applications in diseases where these enzymes are overactive .

- Spleen Tyrosine Kinase (Syk) Inhibition : Research indicates that compounds similar to Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate may inhibit Syk activity, which is implicated in various inflammatory and autoimmune diseases .

Case Study 1: Inhibition of Enzyme Activity

A study demonstrated that derivatives of the compound effectively inhibited certain enzymes involved in cancer cell proliferation. The results indicated a significant reduction in cell viability when treated with the compound, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

In another research effort, the compound was tested for its anti-inflammatory properties. Results showed that it reduced pro-inflammatory cytokine levels in vitro, indicating a possible mechanism for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride can be compared with other aminotetrahydropyran derivatives to highlight its unique properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Unique Features |

|---|---|

| Ethyl 4-amino-tetrahydro-2H-pyran-4-carboxamide | Different functional groups |

| trans-4-Aminotetrahydro-2H-pyran | Altered stereochemistry affecting reactivity |

| 3-Hydroxytetrahydro-2H-pyran | Distinct biological activity |

Méthodes De Préparation

Condensation and Cyclization

- Starting materials: Ethyl hydroxypropanoate and ethyl acrylate are reacted in an alkaline medium (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Reaction conditions: The reaction is typically conducted at low temperatures (around -10 to 0 °C) to control the stereochemistry and avoid side reactions.

- Process: This step involves the formation of a diethyl pimelate intermediate via a Michael addition or related condensation reaction, followed by a Dieckmann condensation (intramolecular Claisen condensation) to cyclize and form the 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester intermediate.

This process is summarized as follows:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Ethyl hydroxypropanoate + Ethyl acrylate | Alkaline (Na2CO3, K2CO3, NaOH, KOH), THF or DMF, low temperature (-10 to 0 °C) | 4-oxa-1,7-diethyl pimelate (diethyl ester intermediate) |

| 2 | Addition of strong base | Low temperature | Cyclized 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

This method offers simplicity in process, mild conditions, and efficient after-treatment with relatively high yield.

Amination and Hydrochloride Formation

- The 4-oxo intermediate is subsequently converted to the amino derivative through selective reduction and amination steps.

- Hydrogenation under palladium catalysis can reduce double bonds and introduce amino groups.

- Protection and deprotection strategies may be employed to control functional group reactivity during synthesis.

- The amino compound is then converted to its hydrochloride salt by treatment with hydrochloric acid, improving stability and handling.

An example of such transformations includes:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 3 | Reduction and amination | Pd catalyst, H2, acidic/basic conditions | cis-4-aminotetrahydro-2H-pyran-3-carboxylate |

| 4 | Salt formation | Treatment with HCl | Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride |

This sequence ensures the correct stereochemistry (cis configuration) and functionalization required for biological activity and further synthetic applications.

Detailed Research Findings and Analysis

- The synthetic method involving condensation of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions followed by Dieckmann cyclization is well-documented for producing the tetrahydropyran ring efficiently.

- The choice of solvent (THF or DMF) and base (Na2CO3, K2CO3, NaOH, KOH) significantly affects the reaction rate and yield.

- Low-temperature conditions (-10 to 0 °C) are critical to control stereoselectivity and minimize side reactions.

- The subsequent reduction and amination steps often use palladium-catalyzed hydrogenation, with protecting groups employed to manage the amino functionality during intermediate steps.

- Conversion to the hydrochloride salt enhances compound stability, solubility, and suitability for pharmaceutical applications.

- The overall synthetic route is favored for its operational simplicity, mild conditions, and relatively high yield compared to other multi-step or harsh-condition methods.

Summary Table of Preparation Methods

| Preparation Stage | Reactants/Reagents | Conditions | Key Notes |

|---|---|---|---|

| Condensation | Ethyl hydroxypropanoate + Ethyl acrylate | Alkaline medium (Na2CO3, K2CO3, NaOH, KOH), THF/DMF, -10 to 0 °C | Formation of diethyl pimelate intermediate |

| Dieckmann Cyclization | Strong base addition | Low temperature (-10 to 0 °C) | Cyclization to 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester |

| Reduction and Amination | Pd catalyst, H2, protecting groups | Hydrogenation conditions | Introduction of amino group, maintenance of cis stereochemistry |

| Hydrochloride Salt Formation | HCl | Acidic conditions | Formation of stable hydrochloride salt |

Q & A

Basic: What experimental methods are commonly used to determine the crystal structure of ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate HCl?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the primary method for determining crystal structures. The SHELX system (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography due to its robustness in handling intensity data and refinement . Key steps include:

- Data collection : Using a diffractometer to measure reflection intensities.

- Structure solution : Employing direct methods (SHELXS) or Patterson techniques.

- Refinement : Iterative adjustment of atomic coordinates and displacement parameters in SHELXL, guided by R-factor minimization.

Validation tools like Mercury can visualize hydrogen bonding and packing interactions post-refinement .

Basic: How can researchers confirm the molecular conformation of this compound in the solid state?

Answer:

Bond lengths, angles, and torsion angles derived from SCXRD data should be compared with density functional theory (DFT) calculations or literature values for similar tetrahydro-2H-pyran derivatives. Software like Mercury allows overlay of experimental and computational models to assess deviations . For example, the cis-configuration of the 4-amino group can be confirmed by analyzing the dihedral angles between the pyran ring and adjacent substituents .

Basic: What analytical techniques are suitable for characterizing hydrogen bonding interactions in this compound?

Answer:

Graph set analysis, as described by Etter, is used to classify hydrogen-bonding patterns in crystals . Pair SCXRD data with:

- FTIR spectroscopy : Identify N–H and O–H stretching frequencies (e.g., 3200–3400 cm⁻¹ for amines) and shifts due to hydrogen bonding.

- Thermal analysis (TGA/DSC) : Detect dehydration events linked to hydrogen-bonded water molecules.

Cross-reference results with crystallographic data to map donor-acceptor distances and angles .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic models?

Answer:

Discrepancies (e.g., unexpected FTIR peaks or Raman modes) may arise from dynamic effects (e.g., conformational flexibility) or sample hydration. Strategies include:

- Variable-humidity FTIR : Compare anhydrous vs. hydrated samples to assess water-mediated interactions, as demonstrated in lipid bilayer studies .

- DFT-assisted vibrational analysis : Simulate spectra for crystallographic vs. solution-phase conformers to identify mismatches.

- Powder XRD : Verify phase purity if impurities are suspected .

Advanced: What methodologies address disorder in the crystal structure of this compound?

Answer:

Disorder (e.g., in the ethyl ester group) is modeled using SHELXL’s PART instruction to refine partial occupancy sites . Steps include:

- Occupancy refinement : Assign fractional occupancies to disordered atoms.

- Restraints : Apply geometric constraints to prevent unrealistic bond lengths.

- Validation : Use tools like PLATON to check for overinterpretation. For example, reports a disordered residue resolved using these methods .

Advanced: How can researchers analyze intermolecular interactions to predict crystallization behavior?

Answer:

Combine graph set analysis (for hydrogen bonds) with Mercury’s packing visualization to identify supramolecular synthons . For example:

- π-π stacking : Measure centroid distances between aromatic rings.

- Hydrophobic interactions : Map van der Waals contacts in non-polar regions.

Predictive tools like CrystalExplorer can estimate interaction energies to rationalize polymorph stability .

Advanced: What strategies optimize the refinement of high-resolution or twinned data for this compound?

Answer:

For high-resolution data (<1 Å), use SHELXL’s anisotropic refinement and Hirshfeld atom refinement (HAR) to model electron density accurately . For twinned crystals:

- Twin law identification : Use CELL_NOW or ROTAX to determine twin matrices.

- Twin refinement : Apply TWIN/BASF instructions in SHELXL to refine scale factors.

notes SHELXL’s efficacy in handling twinned macromolecular data, which can be adapted for small molecules .

Methodological: How can researchers validate the enantiomeric purity of the cis-4-aminotetrahydro-2H-pyran derivative?

Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the cis vs. trans configurations.

- Flack parameter : Calculate during SCXRD refinement (values near 0 confirm enantiopurity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.